molecular formula C19H32O B14258687 Agn-PC-00gkzc CAS No. 250784-99-7

Agn-PC-00gkzc

Katalognummer: B14258687
CAS-Nummer: 250784-99-7
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: RVPVNHRAONUQKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-00gkzc is a chemical compound with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00gkzc involves a multi-step process. The initial step typically includes the preparation of the core structure through a series of organic reactions. These reactions often involve the use of specific catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Industrial production also includes purification steps, such as crystallization and chromatography, to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-00gkzc undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.

    Substitution: Halogenation and nitration are common substitution reactions. Reagents like chlorine and nitric acid are used under controlled temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Agn-PC-00gkzc has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: this compound is utilized in the production of advanced materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of Agn-PC-00gkzc involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Agn-PC-00gkzc is compared with other similar compounds to highlight its uniqueness:

By understanding the detailed aspects of this compound, researchers can better utilize its potential in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

250784-99-7

Molekularformel

C19H32O

Molekulargewicht

276.5 g/mol

IUPAC-Name

3-(4-butylcyclohexyl)-6-propylcyclohex-2-en-1-one

InChI

InChI=1S/C19H32O/c1-3-5-7-15-8-10-16(11-9-15)18-13-12-17(6-4-2)19(20)14-18/h14-17H,3-13H2,1-2H3

InChI-Schlüssel

RVPVNHRAONUQKP-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CCC(CC1)C2=CC(=O)C(CC2)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.